2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide
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Overview
Description
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s unique structure, featuring a fused ring system and a naphthalene moiety, suggests it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide typically involves multiple steps, including the formation of the core ring system and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: to form the octahydro-4,6-ethenocyclopropa[f]isoindole core.
Amidation reactions: to introduce the propanamide group.
Aromatic substitution: to attach the naphthalene moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow synthesis: to improve scalability.
Purification techniques: such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Altering cellular pathways: Influencing signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(phenyl)propanamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(benzyl)propanamide: Similar structure but with a benzyl group.
Uniqueness
The presence of the naphthalene moiety in 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide may confer unique properties such as enhanced aromaticity, potential for π-π interactions, and distinct electronic effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C24H22N2O3/c1-12(22(27)25-19-8-4-6-13-5-2-3-7-14(13)19)26-23(28)20-15-9-10-16(18-11-17(15)18)21(20)24(26)29/h2-10,12,15-18,20-21H,11H2,1H3,(H,25,27) |
InChI Key |
QIERHKFKEVRNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Origin of Product |
United States |
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